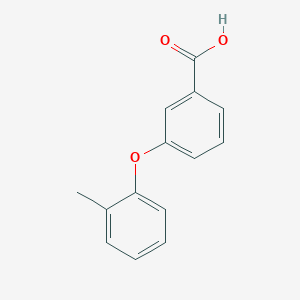

3-(2-Methylphenoxy)benzoic acid

Description

BenchChem offers high-quality 3-(2-Methylphenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylphenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEYEGNTRDVDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394892 | |

| Record name | 3-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135611-26-6 | |

| Record name | 3-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methylphenoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(2-methylphenoxy)benzoic acid, a versatile molecule with applications in pharmaceuticals, agrochemicals, and polymer science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles, reaction mechanisms, and practical experimental protocols for the synthesis of this diaryl ether. The guide focuses on the robust and historically significant Ullmann condensation while also touching upon modern alternatives. Detailed experimental procedures, data interpretation, and visual aids are included to ensure both scientific integrity and practical applicability.

Introduction: The Significance of 3-(2-Methylphenoxy)benzoic Acid

3-(2-Methylphenoxy)benzoic acid is an aromatic carboxylic acid characterized by a diaryl ether linkage. This structural motif is a cornerstone in many biologically active molecules and advanced materials. The unique spatial arrangement of the phenoxy and benzoic acid moieties imparts specific chemical properties that make it a valuable intermediate in organic synthesis.[1] Its applications are diverse, ranging from the development of novel herbicides and plant growth regulators to its use as a monomer or modifier in polymer chemistry to enhance thermal stability and mechanical strength.[1] In the pharmaceutical realm, the diaryl ether core is a privileged scaffold, and derivatives of this acid are explored for their potential therapeutic properties.

This guide will elucidate the primary synthetic routes to 3-(2-methylphenoxy)benzoic acid, with a strong emphasis on the venerable Ullmann condensation. The rationale behind experimental choices, from starting materials to catalysts and reaction conditions, will be thoroughly explained to provide a holistic understanding of the synthesis process.

Strategic Synthesis Pathways: A Focus on the Ullmann Condensation

The formation of the diaryl ether bond is the critical step in the synthesis of 3-(2-methylphenoxy)benzoic acid. Historically, the Ullmann condensation has been the go-to method for this transformation.[2] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[3] In the context of our target molecule, this translates to the reaction between a 3-halobenzoic acid and 2-cresol (2-methylphenol).

A dissertation on the synthesis of novel thyroid hormone analogues reported that a modified Ullmann coupling of a phenol with 2-chlorobenzoic acid gave the best yields for a series of 2-phenoxybenzoic acids, and that 3-phenoxybenzoic acid was also prepared in good yield using this method.[4] This provides strong precedent for the successful synthesis of our target molecule via a similar route.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann reaction, discovered by Fritz Ullmann in the early 20th century, traditionally requires harsh reaction conditions, including high temperatures (often exceeding 200°C), polar aprotic solvents, and stoichiometric amounts of copper.[5] The generally accepted mechanism, though still a subject of some debate, is believed to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.

Modern advancements have introduced ligand-accelerated protocols that allow for milder reaction conditions and lower catalyst loadings, significantly broadening the scope and practicality of the Ullmann condensation.

The overall transformation for the synthesis of 3-(2-methylphenoxy)benzoic acid via the Ullmann condensation is depicted below:

Caption: General scheme of the Ullmann condensation for 3-(2-methylphenoxy)benzoic acid synthesis.

Alternative Pathway: The Buchwald-Hartwig C-O Coupling

While the Ullmann condensation is a robust method, modern organic synthesis has also seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-O bonds. The Buchwald-Hartwig amination, adapted for ether synthesis, presents a powerful alternative. This reaction typically employs a palladium catalyst with specialized phosphine ligands and can often proceed under milder conditions than the traditional Ullmann reaction. However, the cost of palladium and the associated ligands can be a significant consideration for large-scale synthesis.

Experimental Protocol: Ullmann Synthesis of 3-(2-Methylphenoxy)benzoic Acid

The following protocol is a representative procedure for the synthesis of 3-(2-methylphenoxy)benzoic acid based on established Ullmann condensation principles and adaptations from the synthesis of analogous compounds.[4][6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Bromobenzoic acid | 201.02 | 10.0 g | 0.05 | Starting material. 3-Iodobenzoic acid can also be used and may be more reactive. |

| 2-Cresol | 108.14 | 6.5 g | 0.06 | Reactant. Should be of high purity. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.10 | Base. Anhydrous conditions are preferred. |

| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 0.005 | Catalyst. Other copper sources like Cu₂O or copper powder can be used. |

| Pyridine | 79.10 | 100 mL | - | Solvent. High-boiling and polar. |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | For acidification during workup (e.g., 2M solution). |

| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent. |

| Brine (saturated NaCl solution) | - | As needed | - | For washing during workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzoic acid (10.0 g, 0.05 mol), 2-cresol (6.5 g, 0.06 mol), potassium carbonate (13.8 g, 0.10 mol), and copper(I) iodide (0.95 g, 0.005 mol).

-

Solvent Addition: Add 100 mL of pyridine to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 115°C for pyridine) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

-

Workup - Acidification: To the resulting residue, add 100 mL of water and stir until the solid is suspended. Slowly add 2M hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2), which will precipitate the crude product.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Workup - Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-methylphenoxy)benzoic acid.

Purification

The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. The purified crystals can be collected by vacuum filtration, washed with a small amount of cold ethanol/water, and dried in a vacuum oven.

The final product, 3-(2-methylphenoxy)benzoic acid, should be a white crystalline solid.[1]

Characterization

The identity and purity of the synthesized 3-(2-methylphenoxy)benzoic acid can be confirmed by various analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, C-O-C ether stretch).

-

Mass Spectrometry: To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product, which is expected to be ≥ 96%.[1]

Causality in Experimental Choices

-

Choice of Halobenzoic Acid: 3-Iodobenzoic acid is generally more reactive than 3-bromobenzoic acid, which in turn is more reactive than 3-chlorobenzoic acid in Ullmann couplings. The choice often depends on a balance between reactivity and the cost of the starting material.

-

Role of the Base: The base, typically potassium carbonate or cesium carbonate, is crucial for deprotonating the phenol (2-cresol), forming the more nucleophilic phenoxide species that participates in the reaction with the copper catalyst.

-

The Copper Catalyst: Copper(I) salts are often preferred as they are believed to be the active catalytic species. The use of copper powder is also common in traditional Ullmann reactions.

-

Solvent Selection: A high-boiling, polar, aprotic solvent like pyridine or N,N-dimethylformamide (DMF) is necessary to dissolve the reactants and to reach the high temperatures required for the reaction to proceed at a reasonable rate.

Conclusion

The synthesis of 3-(2-methylphenoxy)benzoic acid is readily achievable through the well-established Ullmann condensation. This guide has provided a detailed, step-by-step protocol, along with the underlying scientific principles and rationale for the experimental design. While the Ullmann reaction remains a powerful tool for the formation of diaryl ethers, researchers should also consider modern palladium-catalyzed methods, such as the Buchwald-Hartwig C-O coupling, which may offer milder reaction conditions. The choice of synthetic route will ultimately depend on factors such as substrate scope, cost, and scalability. The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis of this and related diaryl ether compounds.

References

-

Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7), x230600. Retrieved from [Link]

-

Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 7), 653–656. Retrieved from [Link]

- Hurtley, W. R. H. (1929). The reaction between o-bromobenzoic acid and the sodium derivatives of resorcinol and phloroglucinol. Journal of the Chemical Society (Resumed), 1870.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid. Retrieved from [Link]

-

Radovanovic, M. (1998). Synthesis of novel thyroid hormone analogues. [Doctoral dissertation]. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of catalyst on Ullmann coupling reaction of p-cresol and bromobenzene at 140°C for 24 hours. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methoxydiphenyl ether. Retrieved from [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

-

Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 299-309. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-amino-2-methyl benzoic acid.

-

NIST. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Methylphenoxy)benzoic acid

Foreword: The Scientific Context

3-(2-Methylphenoxy)benzoic acid is a diaryl ether derivative, a structural motif of significant interest in medicinal chemistry, materials science, and agrochemistry.[1] Diaryl ethers are recognized for their conformational flexibility and metabolic stability, making them valuable scaffolds in drug design. This guide provides a comprehensive technical overview of 3-(2-Methylphenoxy)benzoic acid, intended for researchers and professionals in drug development and chemical synthesis. While direct experimental literature on this specific isomer is sparse, this document synthesizes established chemical principles and data from closely related analogues to present a robust and practical framework for its synthesis, characterization, and potential application.

Molecular Overview and Physicochemical Properties

3-(2-Methylphenoxy)benzoic acid, with the CAS number 135611-26-6, is an aromatic carboxylic acid. The molecule consists of a benzoic acid ring linked to a o-cresol moiety through an ether bond at the meta-position of the benzoate. This linkage is a key determinant of its chemical properties and potential biological activity.[1] Its structure suggests it can act as a versatile intermediate in the synthesis of more complex molecules.[1]

Key Properties

The following table summarizes the known and predicted physicochemical properties of the compound.

| Property | Value / Description | Source |

| CAS Number | 135611-26-6 | [2] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Purity (Typical) | ≥ 96% (HPLC) | [1] |

| Storage Conditions | 0-8°C, protected from light and moisture | [1] |

| Melting Point | Not specified in literature; predicted to be in the range of 130-150°C based on isomers. | - |

| Boiling Point | Not specified in literature; high boiling point expected due to molecular weight and polarity. | - |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Alcohols) and aqueous base; sparingly soluble in water and nonpolar solvents. | - |

Synthesis Pathway: The Ullmann Condensation

The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.[3][4] This reaction class is a cornerstone of C-O bond formation between aryl halides and phenols.[5][6] The proposed synthesis for 3-(2-Methylphenoxy)benzoic acid involves the coupling of a 3-halobenzoic acid derivative with 2-methylphenol (o-cresol).

The choice of a copper catalyst is critical; while early Ullmann reactions required stoichiometric amounts of copper powder at high temperatures, modern protocols utilize catalytic amounts of soluble copper salts (e.g., CuI, Cu₂O) with ligands that improve solubility and catalytic turnover.[3][7]

Proposed Synthetic Workflow

The diagram below outlines the logical flow for the synthesis and purification of 3-(2-Methylphenoxy)benzoic acid.

Caption: Proposed workflow for the synthesis of 3-(2-Methylphenoxy)benzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, self-consistent procedure based on established methodologies for Ullmann-type diaryl ether synthesis.[7]

-

Reagent Preparation: To a flame-dried Schlenk flask, add 3-iodobenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas three times. This is crucial as the catalytic cycle is sensitive to oxygen.

-

Solvent and Reactant Addition: Through a syringe, add anhydrous dimethyl sulfoxide (DMSO). Stir the suspension for 10 minutes. Add o-cresol (1.2 eq.) and L-proline (0.2 eq.) to the mixture. The ligand, L-proline, enhances the catalyst's efficacy.

-

Reaction Conditions: Heat the reaction mixture in an oil bath set to 110 °C. Stir vigorously for 18-24 hours.

-

Reaction Monitoring: Monitor the consumption of the limiting reagent (3-iodobenzoic acid) using Thin Layer Chromatography (TLC) with a mobile phase such as 30% ethyl acetate in hexanes with 1% acetic acid.

-

Workup - Acidification: Once the reaction is complete, cool the flask to room temperature. Pour the mixture into a beaker containing 1 M hydrochloric acid (HCl). This step protonates the carboxylate salt to the desired carboxylic acid and neutralizes the base.

-

Workup - Extraction: Transfer the acidified aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic product will move into the ethyl acetate layer.

-

Purification - Washing: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Purification - Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 3-(2-Methylphenoxy)benzoic acid.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet). ~7.0-8.0 ppm (m, 8H): Aromatic protons from both rings, exhibiting complex splitting patterns. ~2.2 ppm (s, 3H): Methyl group protons (singlet). |

| ¹³C NMR | ~170 ppm: Carboxylic acid carbonyl carbon. ~115-160 ppm: Aromatic carbons (12 distinct signals expected). ~16 ppm: Methyl carbon. |

| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad O-H stretch of the carboxylic acid dimer.[8] ~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.[8] ~1240 cm⁻¹: Aryl-O-Aryl asymmetric C-O-C stretch. ~3030-3100 cm⁻¹: Aromatic C-H stretches. |

| Mass Spec. (ESI-) | [M-H]⁻ at m/z 227.07: Deprotonated molecular ion. |

Potential Applications and Scientific Rationale

The unique arrangement of a carboxylic acid, a diaryl ether linkage, and a methyl group makes 3-(2-Methylphenoxy)benzoic acid a compound of interest in several scientific domains.[1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 135611-26-6|3-(2-Methylphenoxy)Benzoic Acid|BLD Pharm [bldpharm.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-(2-Methylphenoxy)benzoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methylphenoxy)benzoic acid, a versatile aromatic carboxylic acid. While the specific historical details of its initial discovery remain nuanced, this document consolidates available information on its synthesis, physicochemical properties, and its applications across various scientific domains. The narrative emphasizes the chemical principles underlying its synthesis and explores its utility as a key intermediate in the development of pharmaceuticals and agrochemicals.

Introduction: The Place of 3-(2-Methylphenoxy)benzoic Acid in Modern Chemistry

3-(2-Methylphenoxy)benzoic acid, also known as 3-(o-tolyloxy)benzoic acid, belongs to the class of phenoxybenzoic acids. This family of compounds is characterized by a phenoxy group linked to a benzoic acid moiety. The specific arrangement of the methyl group on the phenoxy ring and the linkage at the meta position of the benzoic acid ring imparts distinct chemical and physical properties that have been harnessed in various industrial and research applications.

While not as widely documented as some of its isomers, 3-(2-Methylphenoxy)benzoic acid serves as a valuable building block in organic synthesis. Its structural features, including the ether linkage and the carboxylic acid group, provide reactive sites for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including potential drug candidates and agrochemicals.[1] This guide will delve into the known synthetic routes, physicochemical characteristics, and the established and potential applications of this compound.

Historical Context and Discovery

The precise date and the scientists responsible for the first synthesis of 3-(2-Methylphenoxy)benzoic acid are not prominently documented in readily available historical records. Its discovery is likely intertwined with the broader exploration of phenoxybenzoic acid derivatives, a field that gained significant traction in the mid-20th century with the advent of phenoxy herbicides. The foundational work on related compounds, such as the phenoxyacetic acid herbicides MCPA and 2,4-D, introduced in the 1940s, spurred extensive research into the biological activities of this class of molecules.[2]

The development of synthetic methodologies, most notably the Ullmann condensation, in the early 20th century, provided the chemical tools necessary for the preparation of diaryl ethers, the core structure of phenoxybenzoic acids. It is plausible that 3-(2-Methylphenoxy)benzoic acid was first synthesized during systematic investigations into the structure-activity relationships of this chemical class.

Synthesis and Manufacturing

The primary and most logical route for the synthesis of 3-(2-Methylphenoxy)benzoic acid is the Ullmann condensation reaction. This well-established method involves the copper-catalyzed coupling of an aryl halide with a phenol.

The Ullmann Condensation: A Cornerstone of Synthesis

The Ullmann condensation is a classic and reliable method for the formation of diaryl ether bonds.[3] In the context of 3-(2-Methylphenoxy)benzoic acid synthesis, this reaction involves the coupling of a 3-halobenzoic acid (typically 3-chlorobenzoic acid or 3-bromobenzoic acid) with 2-methylphenol (o-cresol).

Reaction Scheme:

Ullmann Condensation for 3-(2-Methylphenoxy)benzoic Acid.

Experimental Protocol: A Representative Ullmann Condensation

The following protocol is a generalized procedure based on the synthesis of structurally similar phenoxybenzoic acids and represents a viable method for preparing the title compound.

Materials:

-

3-Chlorobenzoic acid

-

2-Methylphenol (o-cresol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper (I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

-

Hydrochloric Acid (HCl)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chlorobenzoic acid, a slight excess of 2-methylphenol, and anhydrous potassium carbonate in a high-boiling polar solvent such as DMF.

-

Catalyst Addition: Add a catalytic amount of Copper (I) Iodide to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to protonate the carboxylate and precipitate the crude product.

-

Extraction: Extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-(2-Methylphenoxy)benzoic acid.

Causality in Experimental Choices:

-

Copper Catalyst: Copper facilitates the coupling of the aryl halide and the phenoxide. Copper(I) species are generally considered the active catalytic species.

-

Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the reaction.

-

High-Boiling Solvent: The Ullmann condensation typically requires elevated temperatures to proceed at a reasonable rate. A high-boiling polar solvent like DMF is chosen to achieve these temperatures and to dissolve the reactants.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 3-(2-Methylphenoxy)benzoic acid.

| Property | Value |

| CAS Number | 135611-26-6 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.25 g/mol |

| Appearance | White crystalline solid |

| Purity | ≥ 96% (HPLC) |

While a comprehensive, publicly available dataset of its spectroscopic characterization is not readily found, the expected spectral features can be inferred from its structure.

-

¹H NMR: Signals corresponding to the aromatic protons of both rings, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Applications in Research and Industry

3-(2-Methylphenoxy)benzoic acid is a versatile intermediate with applications in several key areas of chemical research and development.[1]

Agrochemicals

The phenoxyalkanoic acid scaffold is a well-established pharmacophore in the herbicide industry.[4] These compounds often act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants.[5] 3-(2-Methylphenoxy)benzoic acid serves as a precursor for the synthesis of novel herbicidal compounds and plant growth regulators.[1] The structural modifications enabled by this intermediate allow for the fine-tuning of activity, selectivity, and environmental persistence.

Synthetic pathway from 3-(2-Methylphenoxy)benzoic Acid to Agrochemicals.

Pharmaceutical and Drug Development

The diphenyl ether motif is present in numerous biologically active molecules. 3-(2-Methylphenoxy)benzoic acid provides a scaffold for the synthesis of potential therapeutic agents.[1] The carboxylic acid group can be readily converted to other functional groups, such as esters and amides, allowing for the exploration of a wide range of chemical space in drug discovery programs. While specific drugs derived from this exact molecule are not prominent in the literature, the general class of phenoxybenzoic acids has been investigated for various therapeutic targets.

Polymer Science

Aromatic carboxylic acids and their derivatives can be used as monomers or modifiers in the synthesis of polymers. 3-(2-Methylphenoxy)benzoic acid can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.[1]

Conclusion and Future Outlook

3-(2-Methylphenoxy)benzoic acid, while not a widely known compound in its own right, represents a valuable and versatile intermediate in organic synthesis. Its preparation via the Ullmann condensation is a classic example of diaryl ether synthesis. The primary utility of this compound lies in its role as a building block for the creation of more complex molecules with potential applications in the agrochemical and pharmaceutical industries.

Future research efforts may focus on the development of more efficient and environmentally benign synthetic routes to this and related compounds. Furthermore, the continued exploration of its derivatives in high-throughput screening programs could lead to the discovery of novel bioactive molecules with applications in medicine and agriculture. As the demand for new drugs and more effective crop protection agents continues to grow, the importance of versatile intermediates like 3-(2-Methylphenoxy)benzoic acid is likely to increase.

References

- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google P

- US4092353A - Process for the purification of benzoic acid - Google P

- US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google P

- US4889946A - Phenoxybenzoic acid compounds and herbicidal and plant growth regulant compositions - Google P

-

Phenoxy herbicide - Wikipedia. (URL: [Link])

-

2-(m-Tolyloxy)benzoic acid - PMC - NIH. (URL: [Link])

-

3-Methyl-2-(4-methylphenoxy)benzoic acid - ResearchGate. (URL: [Link])

-

3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC - NIH. (URL: [Link])

- US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google P

- US4889561A - Moisture sensitive material - Google P

-

Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (URL: [Link])

-

Synthesis of m-Aryloxy Phenols - Encyclopedia.pub. (URL: [Link])

-

Benzoic Acid: What is it and where is it used? - Drugs.com. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. US4889946A - Phenoxybenzoic acid compounds and herbicidal and plant growth regulant compositions - Google Patents [patents.google.com]

- 5. US5037512A - Process for the purification of benzoic acid by distillation with an amine - Google Patents [patents.google.com]

3-(2-Methylphenoxy)benzoic acid mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 3-(2-Methylphenoxy)benzoic Acid

Abstract

3-(2-Methylphenoxy)benzoic acid is a versatile aromatic carboxylic acid with recognized applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While its potential as an anti-inflammatory agent is suggested by its structural similarity to known therapeutic compounds, its precise mechanism of action has not been fully elucidated. This technical guide provides a scientifically grounded framework for researchers and drug development professionals, postulating a dual mechanism of action for 3-(2-Methylphenoxy)benzoic acid. We hypothesize that its therapeutic potential stems from (1) modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) signaling cascade, and (2) activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a critical regulator of metabolism and inflammation. This document outlines a comprehensive, self-validating experimental strategy to rigorously test these hypotheses, providing detailed, field-proven protocols and explaining the causal logic behind each experimental choice.

Introduction and Postulated Mechanism of Action

The chemical scaffold of 3-(2-Methylphenoxy)benzoic acid belongs to the phenoxybenzoic acid class, which are known isosteres of anthranilic acids—a family that includes non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic action of classical NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] Furthermore, studies on derivatives of phenoxybenzoic and salicylic acids have demonstrated potent anti-inflammatory effects, including the reduction of prostaglandin E2 (PGE-2), reactive oxygen species (ROS), and the expression of COX-2 and NF-κB.[2] Concurrently, other derivatives of 3-phenoxybenzoic acid have been identified as agonists of PPARγ, a nuclear receptor that plays a pivotal role in lipid metabolism and the transcriptional regulation of inflammatory responses.[3][4]

Based on this body of evidence from structurally related molecules, we propose a dual-pronged mechanism of action for 3-(2-Methylphenoxy)benzoic acid, as illustrated in the workflow below. This guide will detail the experimental methodologies required to systematically investigate and validate each branch of this proposed mechanism.

Caption: Proposed dual-mechanism investigational workflow for 3-(2-Methylphenoxy)benzoic Acid.

Elucidation of Anti-Inflammatory Activity

The primary hypothesis posits that 3-(2-Methylphenoxy)benzoic acid functions as a classical anti-inflammatory agent by targeting the COX pathway and its upstream regulator, NF-κB.

Direct Inhibition of Cyclooxygenase (COX) Enzymes

Expertise & Experience: The first critical step in validating an NSAID-like mechanism is to determine if the compound directly inhibits the key enzymes responsible for prostaglandin synthesis: COX-1 and COX-2.[5] A selective inhibitor of COX-2 over COX-1 is often a desirable therapeutic profile, as it may reduce the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[5] A fluorometric or colorimetric assay provides a robust, high-throughput method to quantify enzymatic activity and determine inhibitor potency (IC50).[6]

Experimental Protocol: In Vitro COX Activity Assay

-

Objective: To determine the IC50 values of 3-(2-Methylphenoxy)benzoic acid for COX-1 and COX-2.

-

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes.

-

COX Activity Assay Kit (e.g., Abcam ab204699, Cayman Chemical 701050).[7]

-

Test Compound: 3-(2-Methylphenoxy)benzoic acid dissolved in DMSO.

-

Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor).

-

Arachidonic acid (substrate).

-

96-well microplate reader (fluorometric or colorimetric).

-

-

Procedure:

-

Prepare a serial dilution of the test compound and positive controls in assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.

-

Add the diluted test compound, controls, or vehicle (DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately following substrate addition, add the fluorometric probe.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

-

-

Data Analysis & Trustworthiness:

-

Calculate the rate of reaction (slope) for each well.

-

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

The inclusion of selective positive controls validates the assay's ability to differentiate between isoform-specific inhibition.

-

Data Presentation: COX Inhibition Profile

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3-(2-Methylphenoxy)benzoic acid | Experimental | Experimental | Calculated |

| Celecoxib (Control) | >10 | ~0.1 | >100 |

| SC-560 (Control) | ~0.01 | >10 | <0.001 |

Cellular Anti-Inflammatory Effects and NF-κB Pathway Modulation

Expertise & Experience: While direct enzyme inhibition is informative, it is crucial to validate these findings in a cellular context. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of the inflammatory response in immune cells like macrophages.[8] It activates the NF-κB signaling pathway, a master regulator of inflammation that controls the expression of COX-2 and pro-inflammatory cytokines.[9][10] Therefore, we will use LPS-stimulated RAW 264.7 macrophages to assess the compound's ability to suppress inflammatory mediators and probe its effects on the NF-κB pathway.

Caption: The NF-κB signaling pathway and the hypothesized point of inhibition.

Experimental Protocol: Analysis of Inflammatory Markers and NF-κB Activation

-

Objective: To measure the effect of the test compound on the production of inflammatory mediators (PGE2, NO, cytokines) and the activation of the NF-κB pathway in LPS-stimulated RAW 264.7 macrophages.

-

Procedure: Cellular Assays

-

Culture RAW 264.7 cells to ~80% confluency.

-

Pre-treat cells with various concentrations of 3-(2-Methylphenoxy)benzoic acid or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for qPCR, 24 hours for ELISA/Griess assay).

-

PGE2 Measurement: Collect the cell supernatant and quantify PGE2 levels using a competitive ELISA kit.

-

Nitric Oxide (NO) Measurement: Collect the supernatant and measure nitrite (a stable NO metabolite) using the Griess Reagent System.

-

Cytokine Analysis:

-

qPCR: Isolate total RNA from cell lysates, reverse transcribe to cDNA, and perform quantitative PCR to measure the relative mRNA expression of Tnf, Il6, Il1b, and Ptgs2 (COX-2), using a housekeeping gene (e.g., Actb) for normalization.

-

ELISA: Quantify TNF-α and IL-6 protein levels in the cell supernatant using specific ELISA kits.

-

-

-

Procedure: NF-κB Western Blot Analysis

-

Pre-treat cells with the compound, followed by a short LPS stimulation (e.g., 15-60 minutes).

-

Prepare cytoplasmic and nuclear protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe membranes with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis & Trustworthiness: A dose-dependent reduction in inflammatory mediators, correlated with a decrease in IκBα and p65 phosphorylation and reduced nuclear p65, provides strong, self-validating evidence for an NF-κB-mediated anti-inflammatory mechanism.

Investigation of PPARγ Agonism

The second hypothesis proposes that 3-(2-Methylphenoxy)benzoic acid engages with the nuclear receptor PPARγ. This interaction could contribute to its anti-inflammatory effects and suggest broader applications in metabolic diseases.

Expertise & Experience: Elucidating nuclear receptor activation is a multi-step process. First, direct physical interaction must be established using a binding assay.[11] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive and specific method for this purpose.[12] Second, the functional consequence of this binding—whether it activates (agonism) or blocks (antagonism) the receptor—must be determined using a cell-based reporter assay. Finally, confirming the modulation of endogenous target gene expression provides physiological validation of the mechanism.

Caption: The PPARγ nuclear receptor activation pathway.

PPARγ Ligand Binding and Functional Activation

Experimental Protocol: TR-FRET Binding and Reporter Gene Assays

-

Objective: To determine if the compound binds to the PPARγ Ligand Binding Domain (LBD) and to quantify its functional activity as an agonist.

-

Procedure: TR-FRET Competitive Binding Assay

-

Materials: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay kit (or similar), recombinant GST-PPARγ-LBD, fluorescently labeled PPARγ ligand (tracer), terbium-labeled anti-GST antibody.

-

Method: In a microplate, combine the PPARγ-LBD, terbium-antibody, and serial dilutions of the test compound or a known agonist (e.g., Rosiglitazone).

-

Add the fluorescent tracer and incubate.

-

Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 520 nm and 495 nm).

-

Analysis: The binding of the test compound displaces the tracer, disrupting FRET. Calculate the emission ratio and plot against compound concentration to determine the IC50, from which the binding affinity (Ki) can be derived.

-

-

Procedure: PPARγ Reporter Gene Assay

-

Materials: HEK293T or similar cells, a PPARγ expression plasmid, a reporter plasmid with a luciferase gene downstream of a PPRE sequence (PPRE-luc), and a transfection reagent.

-

Method: Co-transfect cells with the PPARγ and PPRE-luc plasmids.

-

After 24 hours, treat the transfected cells with serial dilutions of the test compound or Rosiglitazone.

-

After another 18-24 hours, lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: Normalize luciferase activity to total protein content or a co-transfected control plasmid (e.g., β-galactosidase). Plot the fold activation versus log concentration to determine the EC50 (potency) and the maximum activation level relative to the positive control (efficacy).

-

Modulation of Endogenous PPARγ Target Genes

Expertise & Experience: A reporter assay, while powerful, relies on an artificial genetic construct. The definitive proof of PPARγ agonism is the demonstration that the compound can induce the expression of known, endogenous PPARγ target genes in a physiologically relevant cell type, such as 3T3-L1 adipocytes or primary macrophages.

Experimental Protocol: Target Gene Expression by qPCR

-

Objective: To confirm that the compound regulates the expression of known PPARγ target genes.

-

Procedure:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treat the mature adipocytes with the test compound (at a concentration near its reporter assay EC50), Rosiglitazone, or vehicle for 24 hours.

-

Isolate total RNA and perform reverse transcription and qPCR as described in section 2.2.

-

Analyze the relative mRNA expression of key PPARγ target genes such as Fabp4 (aP2), Cd36, and Adipoq (Adiponectin).

-

-

Data Analysis & Trustworthiness: A statistically significant, dose-dependent increase in the mRNA levels of multiple established PPARγ target genes provides conclusive, self-validating evidence of a PPARγ-mediated mechanism of action.

Summary and Integrated View

The comprehensive experimental framework detailed in this guide provides a rigorous and logical pathway to elucidate the mechanism of action of 3-(2-Methylphenoxy)benzoic acid. By systematically probing its interaction with the COX/NF-κB and PPARγ pathways, researchers can build a validated, data-driven model of its biological activity.

Data Presentation: Summary of Key Pharmacological Parameters

| Assay Type | Parameter | 3-(2-Methylphenoxy)benzoic acid | Positive Control (e.g., Rosiglitazone) |

| PPARγ Binding | Ki (nM) | Experimental | ~30 |

| PPARγ Reporter | EC50 (nM) | Experimental | ~50 |

| % Max Efficacy | Experimental | 100% | |

| COX Inhibition | IC50 (µM) COX-1 | Experimental | - |

| IC50 (µM) COX-2 | Experimental | - | |

| Cellular PGE2 | IC50 (µM) | Experimental | - |

The culmination of these experiments will allow for the construction of a complete mechanistic profile, potentially revealing a novel dual-action compound with therapeutic promise in inflammatory and metabolic disorders. This structured, hypothesis-driven approach ensures scientific integrity and provides a clear roadmap for advancing this compound through the drug development pipeline.

References

-

Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators, 174, 106866. [Link]

-

Jo, H., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2568. [Link]

-

Vázquez, M., Silvestre, J.S., & Prous, J.R. (2004). Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 26(7), 515-529. [Link]

-

Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Gigante, E., et al. (2019). Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. Scientific Reports, 9, 5459. [Link]

-

Wang, N. P., et al. (2011). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 1(8), 1366-1377. [Link]

-

Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. [Link]

-

Wikipedia. (2023). PPAR agonist. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Ricote, M., et al. (1998). The peroxisome proliferator-activated receptor-gamma is a negative regulator of macrophage activation. Nature, 391(6662), 79-82. [Link]

-

Vane, J.R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232-235. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-(2-Methylphenoxy)benzoic acid

Abstract

3-(2-Methylphenoxy)benzoic acid, a member of the phenoxybenzoic acid class of compounds, presents a compelling case for therapeutic investigation due to its structural similarity to molecules with known biological activities. While direct pharmacological data on this specific compound is scarce, its chemical architecture suggests several plausible and exciting therapeutic targets. This guide provides a comprehensive framework for researchers and drug development professionals to explore these potential targets. We will delve into the scientific rationale for investigating its potential as an anti-inflammatory agent, a modulator of metabolic pathways through Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and glucokinase (GK), and as an inhibitor of advanced glycation end-product (AGE) formation. This document is structured to not only propose these targets but to provide a detailed, actionable roadmap for their experimental validation, complete with protocols and data interpretation strategies.

Introduction: The Scientific Rationale for Investigation

3-(2-Methylphenoxy)benzoic acid is an aromatic carboxylic acid. Its utility has primarily been documented as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. However, its core structure, a phenoxybenzoic acid, is an isostere of anthranilic acid, a well-established pharmacophore associated with anti-inflammatory properties[2]. Derivatives of anthranilic acid are known to possess anti-inflammatory, analgesic, and antipyretic activities[3][4]. This structural relationship forms the primary hypothesis for investigating the anti-inflammatory potential of 3-(2-Methylphenoxy)benzoic acid.

Furthermore, studies on structurally related 3-phenoxybenzoic acid derivatives have revealed promising activities in key metabolic pathways. Certain derivatives have been identified as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, activators of glucokinase, and inhibitors of protein glycation[5]. PPARγ is a critical regulator of glucose and lipid metabolism, and its agonists are used in the treatment of type 2 diabetes[6][7][8]. Glucokinase activators also represent a promising therapeutic strategy for type 2 diabetes by enhancing glucose sensing and insulin secretion[9][10][11]. The inhibition of advanced glycation end-products (AGEs) is a key target in preventing diabetic complications and other age-related diseases[5][12][13][14].

Given these compelling structural and class-based relationships, this guide will focus on the following potential therapeutic targets for 3-(2-Methylphenoxy)benzoic acid:

-

Anti-inflammatory pathways: Leveraging its identity as an anthranilic acid isostere.

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): Based on the activity of similar phenoxybenzoic acid derivatives.

-

Glucokinase (GK): Drawing from the same derivative studies.

-

Inhibition of Advanced Glycation End-product (AGE) formation: A further potential mechanism suggested by related compounds.

Proposed Therapeutic Targets and Mechanistic Hypotheses

This section details the scientific basis for each proposed therapeutic target and outlines the underlying mechanistic hypotheses.

Anti-Inflammatory Activity

Hypothesis: 3-(2-Methylphenoxy)benzoic acid may exert anti-inflammatory effects by modulating key inflammatory pathways, similar to other anthranilic acid derivatives.

Causality: Anthranilic acid derivatives, such as the fenamates, are known non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. While the exact mechanism for a novel compound would need elucidation, the structural similarity provides a strong starting point for investigation.

Diagram: Proposed Anti-Inflammatory Investigation Workflow

Caption: Simplified signaling pathway of PPARγ activation.

Glucokinase (GK) Activation

Hypothesis: 3-(2-Methylphenoxy)benzoic acid may allosterically activate glucokinase, leading to enhanced glucose phosphorylation and subsequent downstream effects on glucose metabolism and insulin secretion.

Causality: Glucokinase activators (GKAs) bind to an allosteric site on the enzyme, distinct from the glucose-binding site. This binding stabilizes the active conformation of GK, thereby increasing its affinity for glucose and its maximal velocity (Vmax).[10][15] The reported activity of 3-phenoxybenzoic acid derivatives suggests this scaffold could interact with the allosteric site of GK.

Diagram: Glucokinase Activation and its Metabolic Consequences

Caption: Dual action of a glucokinase activator in pancreatic β-cells and hepatocytes.

Inhibition of Advanced Glycation End-product (AGE) Formation

Hypothesis: 3-(2-Methylphenoxy)benzoic acid may inhibit the formation of AGEs through antioxidant activity or by trapping reactive carbonyl species.

Causality: AGEs are formed through a series of non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[5] Many inhibitors of AGE formation act as antioxidants, scavenging free radicals that propagate the glycation process, or by directly trapping reactive dicarbonyl intermediates like methylglyoxal (MGO) and glyoxal (GO).[12][14][16]

Target Validation Strategy: A Step-by-Step Experimental Guide

This section provides detailed protocols for validating the proposed therapeutic targets of 3-(2-Methylphenoxy)benzoic acid.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine if 3-(2-Methylphenoxy)benzoic acid can suppress inflammatory responses in a cellular model.

Protocol: Cytokine Release in LPS-Stimulated Macrophages

-

Cell Culture: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 3-(2-Methylphenoxy)benzoic acid (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Normalize the cytokine concentrations to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Interpretation: A significant dose-dependent reduction in TNF-α and IL-6 levels compared to the LPS-only treated group would indicate anti-inflammatory activity.

PPARγ Agonist Activity Evaluation

Objective: To assess the ability of 3-(2-Methylphenoxy)benzoic acid to bind to and activate PPARγ.

Protocol: PPARγ Competitive Binding Assay (Time-Resolved FRET)

-

Reagents: Utilize a commercially available PPARγ ligand binding assay kit (e.g., from Cisbio or similar). This typically includes a terbium-labeled anti-tag antibody, a d2-labeled ligand, and a tagged PPARγ ligand-binding domain (LBD).

-

Assay Setup: In a 384-well plate, add the PPARγ LBD, the terbium-labeled antibody, and the d2-labeled ligand.

-

Compound Addition: Add serial dilutions of 3-(2-Methylphenoxy)benzoic acid or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours) to allow for competitive binding.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission signals and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Protocol: PPARγ Reporter Gene Assay

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for full-length human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: After transfection, treat the cells with various concentrations of 3-(2-Methylphenoxy)benzoic acid, a full PPARγ agonist (e.g., rosiglitazone), and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the fold induction of luciferase activity against compound concentration to determine the EC50 value and the maximal activation (Emax).

Data Interpretation: A low IC50/Ki in the binding assay indicates good affinity for PPARγ. In the reporter assay, a dose-dependent increase in luciferase activity confirms agonism. The Emax relative to a full agonist will classify it as a full or partial agonist.

Glucokinase Activation Assay

Objective: To determine if 3-(2-Methylphenoxy)benzoic acid can enhance the enzymatic activity of glucokinase.

Protocol: In Vitro Fluorometric Glucokinase Activity Assay [17]

-

Reaction Principle: This assay couples the production of glucose-6-phosphate (G6P) by glucokinase to the reduction of NADP+ to NADPH by G6P dehydrogenase, which can be measured fluorometrically.

-

Reagents: Prepare an assay buffer containing HEPES, KCl, MgCl2, DTT, ATP, and NADP+. You will also need recombinant human glucokinase, glucose-6-phosphate dehydrogenase, and a stock solution of glucose.

-

Assay Procedure: a. In a 96-well black plate, add the assay buffer. b. Add various concentrations of 3-(2-Methylphenoxy)benzoic acid or a known glucokinase activator (e.g., Piragliatin) and the vehicle control. c. Add recombinant glucokinase and glucose-6-phosphate dehydrogenase. d. Initiate the reaction by adding a sub-saturating concentration of glucose (e.g., 5 mM).

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in NADPH fluorescence (Ex/Em = 340/460 nm) over time (e.g., every minute for 30-60 minutes).

-

Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve). Plot the fold activation (velocity with compound / velocity with vehicle) against the compound concentration to determine the EC50.

Data Interpretation: A dose-dependent increase in the rate of NADPH production indicates that the compound is activating glucokinase.

Inhibition of AGE Formation Assay

Objective: To assess the ability of 3-(2-Methylphenoxy)benzoic acid to prevent the formation of advanced glycation end-products in vitro.

Protocol: BSA-Glucose Glycation Model [18]

-

Reaction Mixture: In a phosphate buffer (pH 7.4), prepare a reaction mixture containing bovine serum albumin (BSA) and a high concentration of glucose.

-

Treatment: Add various concentrations of 3-(2-Methylphenoxy)benzoic acid to the reaction mixture. Include a positive control inhibitor (e.g., aminoguanidine) and a negative control (no inhibitor).

-

Incubation: Incubate the mixtures in a sterile environment at 37°C for an extended period (e.g., 1-4 weeks).

-

AGEs Quantification: After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (Ex/Em ≈ 370/440 nm).

-

Data Analysis: Calculate the percentage of inhibition of AGE formation for each concentration of the test compound compared to the negative control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Interpretation: A dose-dependent decrease in fluorescence intensity indicates that 3-(2-Methylphenoxy)benzoic acid inhibits the formation of fluorescent AGEs.

Data Summary and Interpretation

The following table provides a template for summarizing the quantitative data obtained from the validation experiments.

| Target | Assay | Metric | 3-(2-Methylphenoxy)benzoic acid | Positive Control |

| Inflammation | Cytokine Release (TNF-α) | IC50 (µM) | To be determined | Dexamethasone: ~0.01 µM |

| Cytokine Release (IL-6) | IC50 (µM) | To be determined | Dexamethasone: ~0.01 µM | |

| PPARγ | Competitive Binding | Ki (µM) | To be determined | Rosiglitazone: ~0.04 µM |

| Reporter Gene Assay | EC50 (µM) | To be determined | Rosiglitazone: ~0.1 µM | |

| Reporter Gene Assay | Emax (% of control) | To be determined | Rosiglitazone: 100% | |

| Glucokinase | Enzyme Activity Assay | EC50 (µM) | To be determined | Piragliatin: ~0.1-0.5 µM |

| AGE Formation | BSA-Glucose Assay | IC50 (µM) | To be determined | Aminoguanidine: ~1000 µM |

A comprehensive analysis of these results will provide a strong foundation for determining the most promising therapeutic avenues for 3-(2-Methylphenoxy)benzoic acid. Positive results in any of these assays would warrant further investigation, including selectivity profiling, in vivo efficacy studies in relevant disease models, and pharmacokinetic and toxicological assessments.

Conclusion

While 3-(2-Methylphenoxy)benzoic acid is a relatively uncharacterized molecule from a pharmacological perspective, its structural features provide a logical and compelling basis for exploring its therapeutic potential. By systematically investigating its effects on inflammation, PPARγ activation, glucokinase activity, and AGE formation, researchers can uncover novel biological activities and potentially initiate a new drug discovery program. The experimental framework provided in this guide offers a rigorous and efficient path to validating these hypotheses and unlocking the therapeutic promise of this intriguing compound.

References

- New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Tre

- 3-(2-Methylphenoxy)Benzoic Acid. (Chem-Impex)

- Inhibition of advanced glycation end product formation and serum protein infiltration in bioprosthetic heart valve leaflets. (PubMed Central)

- Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.

- Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Valid

- Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflamm

- Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (PubMed Central)

- Glucokinase Activity Assay Kit (Fluorometric) (#BN01129). (Assay Genie)

- Assessing the potential of glucokinase activ

- 3-Phenoxybenzoic acid | C13H10O3 | CID 19539. (PubChem)

- Identification of PPARgamma Partial Agonists of Natural Origin (I)

- 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098. (PubChem)

- 2-(4-Methylphenoxy)benzoic acid | C14H12O3 | CID 578656. (PubChem)

- Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)

- Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L. (MDPI)

- Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORM

- Phenoxy herbicide. (Wikipedia)

- Inhibition and Mechanism of Protein Nonenzymatic Glyc

- 3-Methyl-2-(4-methylphenoxy)benzoic acid. (PMC)

- (PDF) Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation.

- (PDF) Glucokinase Activators for Diabetes Therapy.

- Guideline for the Detection of Advanced Glycation End Products.

- Inhibition of protein glycation and advanced glycation end products by ascorbic acid and other vitamins and nutrients.

- Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis. (Frontiers)

- Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflamm

- Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches. (SpringerLink)

- Glycation of Proteins and Its End Products: From Initiation to Natural Product-Based Therapeutic Preventions | ACS Pharmacology & Translational Science.

- PHENOXIES. (Nufarm)

- Screening and identification of inhibitors of advanced glycation endproduct formation from microalgal extracts. (Food & Function (RSC Publishing))

- Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activ

- Medicinal chemistry of anthranilic acid deriv

- Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes.

- 3-[4-[3-Hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]benzoic acid. (PubChem)

- Peroxisome proliferator-activated receptor gamma and its natural agonists in the tre

- Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hep

- Glucose Modulation of Glucokinase Activation by Small Molecules.

- Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues.

- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (Encyclopedia.pub)

- Integrated investigation and experimental validation of PPARG as an oncogenic driver: implications for prognostic assessment and therapeutic targeting in hep

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 5. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Inhibition of advanced glycation end product formation and serum protein infiltration in bioprosthetic heart valve leaflets: Investigations of anti-glycation agents and anticalcification interactions with ethanol pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Screening and identification of inhibitors of advanced glycation endproduct formation from microalgal extracts - Food & Function (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of 3-(2-Methylphenoxy)benzoic Acid: A Technical Guide for Drug Development Professionals

Foreword

In the realm of pharmaceutical development and specialty chemical synthesis, a thorough understanding of a compound's solubility is paramount. It is a critical physicochemical property that governs bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 3-(2-Methylphenoxy)benzoic acid, a versatile aromatic carboxylic acid. While specific experimental solubility data for this compound is not extensively published, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility, predictive methodologies, and detailed experimental protocols for its determination. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Unveiling the Molecule: Physicochemical Profile of 3-(2-Methylphenoxy)benzoic Acid

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. 3-(2-Methylphenoxy)benzoic acid is a white crystalline solid with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.25 g/mol .[1] Its structure, featuring a benzoic acid moiety linked to a 2-methylphenoxy group via an ether bond, dictates its solubility characteristics.

Table 1: Key Physicochemical Properties of 3-(2-Methylphenoxy)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | Chem-Impex[1] |

| Molecular Weight | 228.25 | Chem-Impex[1] |

| Appearance | White crystalline solid | Chem-Impex[1] |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

The presence of both a polar carboxylic acid group and a largely non-polar aromatic structure suggests a nuanced solubility profile. The carboxylic acid group can engage in hydrogen bonding and act as a proton donor, while the bulky, hydrophobic phenoxy and methyl groups will influence its interaction with non-polar solvents.

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" remains a cornerstone of solubility prediction.[2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: Solvents such as water, methanol, and ethanol are polar and capable of hydrogen bonding. The carboxylic acid group of 3-(2-Methylphenoxy)benzoic acid will be the primary site of interaction with these solvents. However, the large non-polar portion of the molecule will likely limit its solubility in highly polar solvents like water.

-

Non-Polar Solvents: Solvents like hexane and toluene are non-polar. The aromatic rings and the methyl group of the target molecule will interact favorably with these solvents through van der Waals forces.

-

Intermediate Polarity Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane possess intermediate polarity. These are likely to be effective solvents for 3-(2-Methylphenoxy)benzoic acid, as they can interact with both the polar and non-polar regions of the molecule.

The ether linkage, while contributing some polarity, also introduces conformational flexibility, which can influence how the molecule packs in a crystal lattice and interacts with solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Guide

In the absence of published data, experimental determination is crucial. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][5][6][7]

The Shake-Flask Method: A Protocol for Excellence

This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible results.

Objective: To determine the equilibrium solubility of 3-(2-Methylphenoxy)benzoic acid in a given solvent at a specific temperature.

Materials:

-

3-(2-Methylphenoxy)benzoic acid (of known purity)

-

Solvent of interest (e.g., water, ethanol, acetone, hexane)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Protocol:

-

Solvent Saturation: Pre-saturate the solvent with 3-(2-Methylphenoxy)benzoic acid by adding an excess of the compound to the solvent and stirring for 24 hours. This minimizes solvent-solute interactions during the actual experiment.[6]

-

Sample Preparation: Accurately weigh an excess amount of 3-(2-Methylphenoxy)benzoic acid into a series of glass vials. The excess is crucial to ensure that equilibrium is reached with a solid phase present.

-

Solvent Addition: Add a precise volume of the pre-saturated solvent to each vial.

-

Equilibration: Place the vials in a constant temperature shaker bath and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[5] The temperature should be carefully controlled as solubility is temperature-dependent.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation at the experimental temperature is recommended for complete separation.[4]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analysis: Quantify the concentration of 3-(2-Methylphenoxy)benzoic acid in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound in the same solvent is essential for accurate quantification.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of 3-(2-Methylphenoxy)benzoic acid. Understanding these is critical for both experimental design and formulation development.

-

pH: As a carboxylic acid, the solubility of 3-(2-Methylphenoxy)benzoic acid will be highly dependent on the pH of aqueous solutions. In basic solutions, the carboxylic acid will deprotonate to form the more polar and, therefore, more water-soluble carboxylate salt.[2]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8][9] The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[9][10]

-

Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in solubility studies.

Safety and Handling

Conclusion